1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C29H24O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Reduced benzo[c]chromen-6-one derivatives.
Substitution: Alkyl-substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one: Similar structure but with a different methyl group position.
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: Contains a chlorine substituent instead of a methyl group.
3-[(3,5-dimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Features methoxy groups instead of methyl groups.
Properties
Molecular Formula |
C29H24O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1,3-bis[(3-methylphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C29H24O4/c1-19-7-5-9-21(13-19)17-31-23-15-26(32-18-22-10-6-8-20(2)14-22)28-24-11-3-4-12-25(24)29(30)33-27(28)16-23/h3-16H,17-18H2,1-2H3 |
InChI Key |
LVCBKIPLFQKWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC(=C5)C |
Origin of Product |
United States |
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